molecular formula C13H14N2OS B13968716 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide CAS No. 750616-60-5

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide

Cat. No.: B13968716
CAS No.: 750616-60-5
M. Wt: 246.33 g/mol
InChI Key: NOOPXDGQDXMTEO-UHFFFAOYSA-N
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Description

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 2-methylcyclopropane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.

    2-methylcyclopropane-1-carboxylic acid chloride: Another precursor used in the synthesis.

    Benzothiazole derivatives: Compounds with similar structures and biological activities.

Uniqueness

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide is unique due to its specific combination of a benzothiazole ring and a cyclopropane carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

750616-60-5

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C13H14N2OS/c1-7-3-4-10-11(5-7)17-13(14-10)15-12(16)9-6-8(9)2/h3-5,8-9H,6H2,1-2H3,(H,14,15,16)

InChI Key

NOOPXDGQDXMTEO-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)C

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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